molecular formula C13H13N3 B8544884 (3R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile CAS No. 918793-04-1

(3R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

Cat. No. B8544884
M. Wt: 211.26 g/mol
InChI Key: DDLAOJUFZYVVOR-SECBINFHSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, the conditions under which the synthesis occurs, and the yield of the compound .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the reactivity of the compound, the types of reactions it can participate in, and the products of these reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .

Future Directions

Future directions could involve further studies to better understand the compound, development of new synthesis methods, exploration of new applications, or modification of the compound to improve its properties .

properties

CAS RN

918793-04-1

Product Name

(3R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

(6R)-6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile

InChI

InChI=1S/C13H13N3/c14-7-8-1-3-12-10(5-8)11-6-9(15)2-4-13(11)16-12/h1,3,5,9,16H,2,4,6,15H2/t9-/m1/s1

InChI Key

DDLAOJUFZYVVOR-SECBINFHSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C3=C(N2)C=CC(=C3)C#N

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine (4-oxocyclohexyl)carbamic acid tert-butyl ester (40.9 g, 192 mmol) and 4-cyanophenylhydrazine hydrochloride (25.0 g, 147 mmol) in concentrated hydrochloric acid (100 mL) and water (200 mL) and heat at reflux for 18 h. Allow to cool and collect the precipitate. Wash with Na2CO3 solution and azetrope with CHCl3, absolute EtOH, and CHCl3 again to obtain 25.5 g of a white solid (82%). MS (ES): m/z 212 (M+1).
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

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